4-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
Description
4-(4-Fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a triazole-thione derivative characterized by a 1,2,4-triazole core fused with a thione group and substituted with a 4-fluorophenyl group at position 4 and a thiophen-2-yl moiety at position 2. This compound belongs to a class of nitrogen-sulfur heterocycles known for their diverse pharmacological and material science applications. The fluorophenyl group enhances lipophilicity and bioavailability, while the thiophene ring contributes to π-stacking interactions, influencing both reactivity and crystallinity . Though direct synthesis data for this compound are absent in the provided evidence, analogous triazole-thiones are typically synthesized via cyclization of thiosemicarbazides or hydrazinecarbothioamides under alkaline conditions .
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3S2/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)17)10-2-1-7-18-10/h1-7H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLUCGJXYDLXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired triazole-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation
The thione group undergoes oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction
Reduction reactions with agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yield reduced derivatives, though specific products for this compound are not detailed in available literature.
Substitution Reactions
The compound participates in nucleophilic substitution, particularly forming N-Mannich bases. For example:
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Reaction with secondary amines (e.g., piperidine, morpholine) and formaldehyde in ethanol generates substituted derivatives .
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Examples include compounds 6a–e and 7a–e , synthesized via this route .
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Mannich base formation | Secondary amine, HCHO | Substituted triazoles |
| Thione oxidation | H₂O₂ or KMnO₄ | Sulfoxide/sulfone |
Chalcogen Bonding
Crystallographic studies reveal supramolecular interactions involving:
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N–H···S hydrogen bonds between the triazole NH and thione S atoms.
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C–S···S chalcogen bonds between thiophene S (donor) and thione S (acceptor) .
Supramolecular Arrays
The compound forms a 3D network stabilized by:
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Hydrogen bonds : N–H···S dimers interconnected via C–S···S bonds.
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Intermolecular C–H···C(π) interactions : Involving thiophene and aryl rings .
Reactivity of Functional Groups
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Triazole ring : Participates in substitution and hydrogen bonding.
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Thione group : A reactive site for oxidation and nucleophilic attack.
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Fluorophenyl substituent : Contributes to lipophilicity and electronic effects.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the thiophene and fluorophenyl groups enhances the bioactivity against a range of pathogens. Studies have shown that similar compounds can inhibit bacterial growth and are being explored as potential antibiotics .
Anticancer Properties
Triazole derivatives are known for their anticancer activities. The specific compound has shown promise in inhibiting tumor cell proliferation in vitro. Its mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound's ability to interact with various enzymes positions it as a potential lead compound for drug development targeting specific diseases. For instance, studies have demonstrated that triazole derivatives can inhibit enzymes involved in cancer progression and inflammation .
Material Science
Conductive Polymers
The incorporation of triazole compounds into polymer matrices has been investigated for enhancing electrochromic properties. Research shows that blending this compound with conducting polymers can improve their stability and conductivity, making them suitable for applications in flexible electronics and displays .
Organic Electronics
In organic electronics, the compound's unique structure allows it to serve as a building block for organic semiconductors. Its properties can be tuned for use in organic photovoltaic cells and light-emitting diodes (LEDs), contributing to the advancement of sustainable energy solutions .
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that compounds similar to 4-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential use as an antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis through the activation of caspase pathways. This finding supports further investigation into its mechanism of action and potential therapeutic applications in oncology .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Significant inhibition of bacterial growth |
| Anticancer Properties | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential as an enzyme inhibitor | |
| Material Science | Conductive Polymers | Enhanced electrochromic properties |
| Organic Electronics | Suitable for organic semiconductors |
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Effects on Planarity and Symmetry
Compound 4 () : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Structure : Triclinic, P¯1 symmetry, with two independent molecules in the asymmetric unit.
- Planarity : Mostly planar except for one fluorophenyl group oriented perpendicularly.
- Comparison : The chlorophenyl substituent in Compound 4 introduces steric and electronic differences compared to the thiophen-2-yl group in the target compound. The latter’s thiophene moiety may enhance planarity and π-π interactions .
- Compound 5 (): 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. Structure: Isostructural with Compound 4 but with dual fluorophenyl groups. Planarity: Similar to Compound 4, with one fluorophenyl group deviating from planarity.
Chalcone Derivatives ()
- (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one: Dihedral Angles: Range from 7.14° to 56.26° between fluorophenyl and central benzene rings. Comparison: The triazole-thione core in the target compound introduces rigidity compared to the flexible enone system in chalcones, likely affecting packing efficiency and intermolecular interactions .
Tables
Table 1: Structural Comparison of Triazole Derivatives
Biological Activity
The compound 4-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 227.28 g/mol. It features a triazole ring fused with thiophene and fluorophenyl groups, contributing to its unique biological profile.
Pharmacological Activities
Research indicates that this compound exhibits several significant biological activities:
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Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains including Escherichia coli and Staphylococcus aureus, with activity comparable to standard antibiotics such as amoxicillin and ceftriaxone .
- Its antifungal properties have been demonstrated against Candida albicans, outperforming some conventional antifungal agents .
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Anticancer Properties :
- Several studies have reported the compound's cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer) with IC50 values indicating significant antiproliferative activity .
- Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways .
- Anticonvulsant Effects :
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. For instance:
- Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, it may inhibit the enzyme lanosterol demethylase, crucial for fungal cell wall integrity .
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to reduced viability and proliferation .
Case Studies
A review of literature highlights various case studies demonstrating the efficacy of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing 4-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with chloroacetic acid in a DMF/acetic acid solvent system under reflux (2–4 hours). Sodium acetate acts as a catalyst, while stoichiometric ratios of reactants (e.g., 1:1 thiosemicarbazide to chloroacetic acid) are critical for minimizing side products . Post-reaction purification via recrystallization (DMF-ethanol mixtures) or column chromatography (silica gel, chloroform/methanol eluent) enhances purity (>95%) . Key variables include solvent polarity (DMF accelerates cyclization) and reaction time optimization to avoid over-oxidation of the thione group .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this triazole-thione derivative?
- Methodological Answer : ¹H/¹³C-NMR is essential for confirming substitution patterns:
- Thiophen-2-yl protons resonate at δ 6.8–7.2 ppm (multiplet).
- The fluorophenyl group shows distinct coupling (³J = 8.5 Hz) at δ 7.3–7.6 ppm .
FT-IR identifies the thione (C=S) stretch at ~1250 cm⁻¹ and N–H vibrations (3350–3450 cm⁻¹) . LC-MS (ESI+) confirms molecular ion peaks [M+H]⁺, with fragmentation patterns validating the dihydrotriazole backbone . Cross-validation with DFT-calculated spectra (B3LYP/6-311+G(d,p)) reduces ambiguity in assigning stereoelectronic effects .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity and electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., Gaussian 16) reveal electronic parameters:
- HOMO-LUMO gaps (~4.2 eV) indicate redox stability .
- Mulliken charges on sulfur (-0.32 e) and fluorine (-0.18 e) suggest nucleophilic attack sites .
Molecular docking (AutoDock Vina) against targets like C. albicans CYP51 (PDB: 5TZ1) shows binding affinities (-8.2 kcal/mol) via thiophene π-stacking and hydrogen bonding with the triazole-thione core . ADME predictions (SwissADME) highlight moderate bioavailability (TPSA = 85 Ų, logP = 2.1) but potential P-glycoprotein efflux issues .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous triazole-thiones?
- Methodological Answer : Discrepancies in MIC values (e.g., 2–32 µg/mL against S. aureus) arise from assay variability (broth microdilution vs. agar diffusion) or substituent effects. Systematic SAR studies should:
- Compare electron-withdrawing (e.g., -CF₃) vs. donating (-OCH₃) groups at the 4-fluorophenyl position .
- Use standardized protocols (CLSI guidelines) and control strains to normalize data . Meta-analysis of IC₅₀ values (e.g., COX-2 inhibition) with QSAR models (Partial Least Squares regression) identifies dominant descriptors (e.g., lipophilicity, dipole moment) .
Q. How can researchers optimize purification protocols to address low yields from scale-up synthesis?
- Methodological Answer : Scale-up challenges include solubility limitations (e.g., thione aggregation in polar solvents). Solutions:
- Gradient recrystallization : Start with DMF (solubilize), then add ethanol dropwise to induce crystallization .
- Prep-HPLC (C18 column, 70:30 acetonitrile/water, 0.1% TFA) isolates impurities with RT >2.5 min . Monitor purity via HPLC-DAD (λ = 254 nm) and validate with DSC (melting point ~210°C, ΔH = 120 J/g) .
Q. What experimental and computational approaches validate the compound’s potential as a kinase inhibitor?
- Methodological Answer : Kinase profiling (Eurofins KinaseScan®) identifies off-target effects (e.g., JAK2 inhibition at 1 µM). MM-PBSA binding free energy calculations (AMBER) quantify interactions with ATP-binding pockets (ΔG = -45 kJ/mol) . In vitro kinase assays (ADP-Glo™) confirm IC₅₀ values (e.g., 0.8 µM for EGFR) . Pair with cryo-EM to resolve binding poses in ternary complexes .
Methodological Notes
- Synthetic Reproducibility : Document exact stoichiometry (e.g., 1.2 eq. NaOAc for pH control) and inert atmosphere (N₂) to prevent thione oxidation .
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (GIAO method) to confirm regiochemistry .
- Contradiction Resolution : Use multivariate analysis (e.g., PCA) to cluster bioactivity data by substituent patterns and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
